molecular formula C9H19ClO2S B11528754 1-[(Chloromethyl)sulfonyl]octane

1-[(Chloromethyl)sulfonyl]octane

Cat. No.: B11528754
M. Wt: 226.76 g/mol
InChI Key: CMEUFCACHYJLKG-UHFFFAOYSA-N
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Description

1-[(Chloromethyl)sulfonyl]octane (C₉H₁₈ClO₂S, molecular weight 234.75 g/mol) is an aliphatic sulfone derivative featuring a chloromethyl (-CH₂Cl) group directly attached to a sulfonyl (-SO₂-) moiety, which is further bonded to an octane chain. Sulfonyl groups are strongly electron-withdrawing, while the chloromethyl substituent enhances electrophilicity, facilitating nucleophilic substitution reactions.

Properties

Molecular Formula

C9H19ClO2S

Molecular Weight

226.76 g/mol

IUPAC Name

1-(chloromethylsulfonyl)octane

InChI

InChI=1S/C9H19ClO2S/c1-2-3-4-5-6-7-8-13(11,12)9-10/h2-9H2,1H3

InChI Key

CMEUFCACHYJLKG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(Chloromethyl)sulfonyl]octane can be synthesized through several methods. One common approach involves the reaction of octane-1-sulfonyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of 1-[(Chloromethyl)sulfonyl]octane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(Chloromethyl)sulfonyl]octane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding sulfonamide, sulfonate, or sulfone derivatives.

    Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfonic acids or sulfonate esters.

    Reduction Reactions: Reduction of the sulfonyl group can yield sulfides or thiols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are utilized.

Major Products

    Substitution: Sulfonamides, sulfonates, and sulfones.

    Oxidation: Sulfonic acids and sulfonate esters.

    Reduction: Sulfides and thiols.

Scientific Research Applications

1-[(Chloromethyl)sulfonyl]octane has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It is explored for its potential in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is utilized in the production of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism by which 1-[(Chloromethyl)sulfonyl]octane exerts its effects involves the reactivity of the chloromethyl and sulfonyl groups. The chloromethyl group acts as an electrophile, readily undergoing nucleophilic substitution reactions. The sulfonyl group can participate in various redox reactions, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-[(Chloromethyl)sulfonyl]octane with structurally or functionally related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Applications Hazards
1-[(Chloromethyl)sulfonyl]octane C₉H₁₈ClO₂S 234.75 Sulfonyl, Chloromethyl Alkylating agent, chemical synthesis Potential skin/eye irritation
1-Octanesulfonyl chloride C₈H₁₇ClO₂S 212.74 Sulfonyl chloride Sulfonation reactions Corrosive, releases HCl
1-(Allylsulfonyl)octane C₁₁H₂₀O₂S 216.34 Sulfonyl, Allyl Polymer chemistry Flammable, reactive
Bis(chloromethyl)ether (BCME) C₂H₄Cl₂O 114.96 Chloroether Historical industrial use Carcinogenic
1-(Chloromethyl)-4-aza-1-azonia bicyclo[2.2.2]octane chloride C₈H₁₅Cl₂N₂ 222.13 Quaternary ammonium, Chloromethyl Chemical synthesis Skin/eye irritation, respiratory

Hazards and Handling

The chloromethyl group in 1-[(Chloromethyl)sulfonyl]octane raises safety concerns akin to those of other chlorinated compounds. For example:

  • Skin/Eye Irritation : Similar to the bicyclic ammonium compound, chloromethyl derivatives may cause irritation (H315, H319) .

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